methyl 4-(3,4-dimethoxyphenyl)-6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Methyl 4-(3,4-dimethoxyphenyl)-6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a tetrahydropyrimidine core with various functional groups, including methoxyphenyl, imidazole, and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(3,4-dimethoxyphenyl)-6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactionsThe sulfanyl group is then introduced via thiolation reactions using appropriate thiolating agents .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3,4-dimethoxyphenyl)-6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the tetrahydropyrimidine core can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Typical reaction conditions involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols .
Scientific Research Applications
Methyl 4-(3,4-dimethoxyphenyl)-6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a drug candidate due to its unique structural features and biological activities.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of methyl 4-(3,4-dimethoxyphenyl)-6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The imidazole group can interact with enzymes and receptors, modulating their activity. The sulfanyl group can undergo redox reactions, affecting cellular redox balance. The overall effect of the compound depends on the specific biological context and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(3,4-dimethoxyphenyl)-6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- This compound
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both imidazole and sulfanyl groups allows for diverse interactions with biological targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C19H22N4O5S |
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Molecular Weight |
418.5 g/mol |
IUPAC Name |
methyl 4-(3,4-dimethoxyphenyl)-6-[(1-methylimidazol-2-yl)sulfanylmethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C19H22N4O5S/c1-23-8-7-20-19(23)29-10-12-15(17(24)28-4)16(22-18(25)21-12)11-5-6-13(26-2)14(9-11)27-3/h5-9,16H,10H2,1-4H3,(H2,21,22,25) |
InChI Key |
AEEQVGPLSBBXMW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1SCC2=C(C(NC(=O)N2)C3=CC(=C(C=C3)OC)OC)C(=O)OC |
Origin of Product |
United States |
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